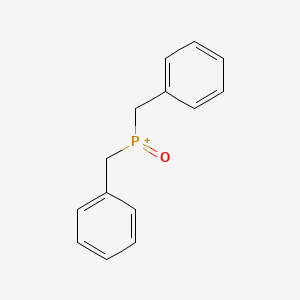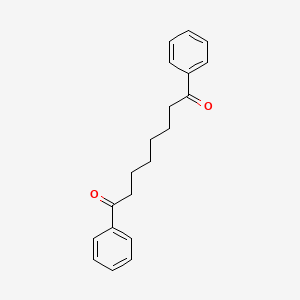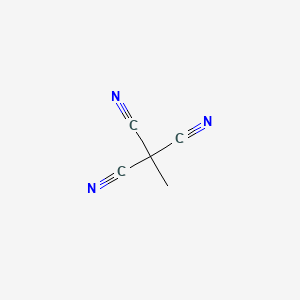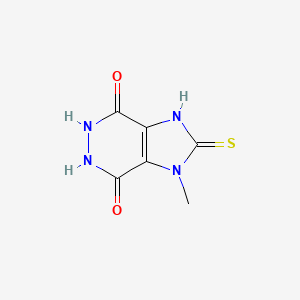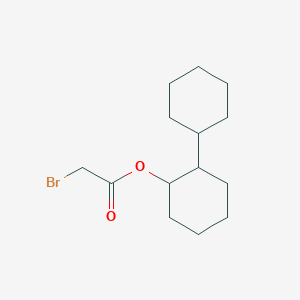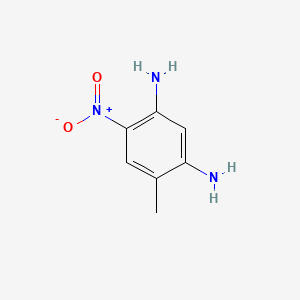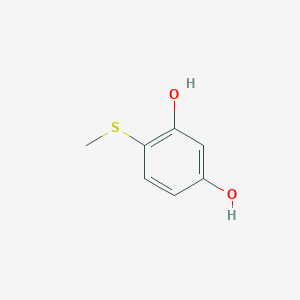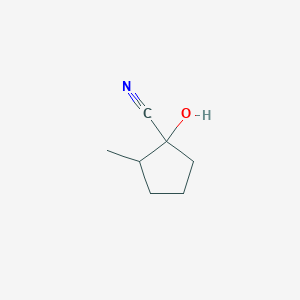
1-Hydroxy-2-methylcyclopentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-methylcyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H11NO. It is a cyclopentane derivative featuring a hydroxyl group, a methyl group, and a nitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methylcyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopentanone with hydroxylamine hydrochloride to form the oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-2-methylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2-Methylcyclopentanone or 2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-Hydroxy-2-methylcyclopentane-1-amine.
Substitution: 1-Halo-2-methylcyclopentane-1-carbonitrile.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-methylcyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-methylcyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-methyl-2-cyclopenten-1-one: An organic compound with a similar structure but different functional groups.
2-Oxocyclopentane-1-carbonitrile: Another cyclopentane derivative with a nitrile group but lacking the hydroxyl group.
Uniqueness: 1-Hydroxy-2-methylcyclopentane-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cyclopentane ring.
Eigenschaften
CAS-Nummer |
5732-75-2 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-hydroxy-2-methylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-6-3-2-4-7(6,9)5-8/h6,9H,2-4H2,1H3 |
InChI-Schlüssel |
YIBMTUNZXDLNOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


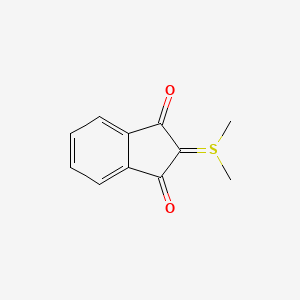
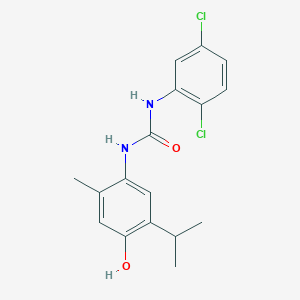
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)

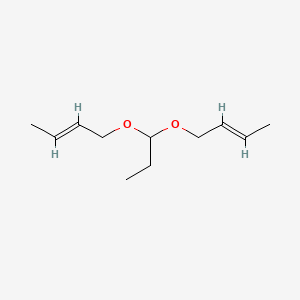
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
